Coformycin

Descripción general

Descripción

Coformicina es un antibiótico nucleósido de origen natural que se aisló por primera vez de la bacteria Streptomyces kaniharaensis. Es conocida por su potente actividad inhibitoria contra la adenosina desaminasa, una enzima involucrada en el metabolismo de las purinas. Coformicina ha despertado un gran interés debido a su estructura única y sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertos tipos de cáncer e infecciones virales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de coformicina implica varios pasos, comenzando desde un derivado de la 9-β-D-ribofuranosil-purina. Los pasos clave incluyen la formación de un anillo de 1,3-diazepina y la introducción de una porción ribofuranosil. La ruta sintética suele implicar el uso de grupos protectores para asegurar la formación selectiva del producto deseado. Las condiciones de reacción a menudo incluyen el uso de ácidos o bases fuertes, así como condiciones específicas de temperatura y presión para facilitar la formación del anillo de diazepina .

Métodos de producción industrial

La producción industrial de coformicina se logra principalmente a través de procesos de fermentación utilizando Streptomyces kaniharaensis. El proceso de fermentación implica el cultivo de la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación de la coformicina del caldo de cultivo. La optimización de las condiciones de fermentación, como el pH, la temperatura y la composición de los nutrientes, es crucial para maximizar el rendimiento de la coformicina .

Análisis De Reacciones Químicas

Tipos de reacciones

Coformicina experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones a menudo están facilitadas por reactivos y condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Coformicina se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción de coformicina se puede lograr utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la coformicina puede conducir a la formación de derivados de ácido carboxílico, mientras que la reducción puede producir derivados de alcohol. Las reacciones de sustitución pueden resultar en la formación de varios derivados de coformicina sustituidos con posible actividad biológica .

Aplicaciones Científicas De Investigación

Cancer Therapy

Coformycin is primarily recognized for its ability to inhibit adenosine deaminase, an enzyme crucial for purine metabolism. This inhibition leads to increased levels of adenosine, which can induce apoptosis in certain cancer cells.

- Clinical Studies : One notable study evaluated the efficacy of deoxythis compound (a derivative) in adult T-cell leukemia/lymphoma. Patients received deoxythis compound at a dosage of 5 mg/m², resulting in partial responses in some cases but overall limited activity against advanced refractory disease . Despite moderate side effects, the study highlighted the potential of this compound derivatives as adjunct therapies in combination with other cytotoxic agents.

Inhibition of Enzymes

This compound exhibits strong inhibitory effects on various enzymes beyond adenosine deaminase, making it a valuable tool in biochemical research.

- Adenosine Deaminase Inhibition : this compound's mechanism of action involves irreversible binding to adenosine deaminase, significantly reducing its activity. This property has been exploited to study the enzyme's role in different biological processes .

- Phosphorylation Studies : Research indicates that this compound can be phosphorylated to its triphosphate form, which is then incorporated into DNA. This phosphorylation enhances its inhibitory effects and demonstrates its potential as a therapeutic agent .

Biosynthesis Pathways

Understanding the biosynthetic pathways of this compound provides insights into its production and potential modifications for enhanced efficacy.

- Gene Clusters : Recent studies have characterized the gene cluster responsible for this compound biosynthesis. This pathway overlaps with l-histidine biosynthesis, indicating a complex relationship between these metabolic processes. The enzymatic mechanisms involved include cyclization reactions that are critical for producing this compound .

- Synthetic Biology Applications : The ability to reconstitute the biosynthetic pathway in vitro opens avenues for synthetic biology applications, allowing researchers to engineer strains for higher yields or novel derivatives of this compound .

Antiviral and Antiparasitic Properties

This compound's antiviral and antiparasitic activities have been explored as well.

- Antiviral Activity : this compound has shown promise as an antiviral agent by inhibiting viral replication through its effects on nucleotide metabolism . Its structural analogs are being investigated for potential use against various viral infections.

- Antiparasitic Effects : Research indicates that this compound may also exert antiparasitic effects, particularly against Leishmania species, through mechanisms involving RNA incorporation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibits adenosine deaminase leading to apoptosis in cancer cells | Limited activity in advanced T-cell leukemia; potential as adjunct therapy |

| Enzyme Inhibition | Strong inhibitor of adenosine deaminase and other enzymes | Irreversible binding; significant reduction in enzyme activity |

| Biosynthesis Pathways | Characterization of biosynthetic pathways reveals complex metabolic interactions | Overlapping pathways with l-histidine; potential for synthetic biology |

| Antiviral Properties | Potential use as an antiviral agent through inhibition of nucleotide metabolism | Structural analogs under investigation for viral infections |

| Antiparasitic Effects | Demonstrated activity against Leishmania | Mechanisms involving RNA incorporation being studied |

Mecanismo De Acción

Coformicina ejerce sus efectos inhibiendo la enzima adenosina desaminasa. Esta enzima es responsable de la desaminación de la adenosina a inosina, un paso clave en el metabolismo de las purinas. Al inhibir la adenosina desaminasa, la coformicina interrumpe el metabolismo de las purinas, lo que lleva a la acumulación de adenosina y desoxiadenosina, que pueden ser tóxicas para las células. Este mecanismo es particularmente efectivo en células que se dividen rápidamente, como las células cancerosas, lo que hace que la coformicina sea un posible agente quimioterapéutico .

Comparación Con Compuestos Similares

Coformicina es estructuralmente similar a otros antibióticos nucleósidos, como la pentostatina y la formicina. Es única en su inhibición específica de la adenosina desaminasa y su estructura de anillo de 1,3-diazepina.

Pentostatina: Al igual que la coformicina, la pentostatina es un potente inhibidor de la adenosina desaminasa.

Formicina: La formicina es otro análogo de nucleósido con actividad antiviral y antibacteriana.

Estas comparaciones resaltan las propiedades estructurales y funcionales únicas de la coformicina, lo que la convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Coformycin, a potent nucleoside analog, exhibits significant biological activity primarily through its role as an inhibitor of adenosine deaminase (ADA). This compound has garnered attention for its therapeutic potential in various diseases, including cancer and parasitic infections. The following sections provide a comprehensive overview of its biosynthesis, mechanisms of action, and research findings related to its biological activity.

1. Biosynthesis of this compound

This compound is biosynthesized through a pathway that overlaps with the early stages of L-histidine biosynthesis. Recent studies have elucidated the key enzymatic steps involved in this process:

- Key Enzymes : The biosynthetic pathway involves several enzymes, including CofB and CofA, which catalyze critical reactions leading to this compound production. CofB initiates the cyclization reaction that produces the phosphorylated oxo-derivative of this compound, while CofA is responsible for subsequent reduction and dephosphorylation steps to yield this compound itself .

- Mechanism : The pathway begins with the condensation of phosphoribosyl pyrophosphate (PRPP) and ATP, followed by a series of ring-opening reactions. The first committed step is the cyclization of an intermediate catalyzed by CofB, which involves Dieckmann cyclization and retro-aldol elimination .

This compound exerts its biological effects primarily through the inhibition of ADA, an enzyme critical for purine metabolism. By inhibiting ADA, this compound increases the levels of extracellular adenosine, which can have various downstream effects:

- Anticancer Activity : this compound’s ability to elevate adenosine levels can induce apoptosis in certain cancer cells and inhibit tumor growth. Its structural similarity to adenosine allows it to bind tightly to ADA, rendering it a highly effective inhibitor .

- Antiparasitic Effects : In studies involving Trypanosoma brucei, this compound demonstrated significant efficacy when administered alongside cordycepin, leading to the complete elimination of parasites in treated mice. This combination therapy showed enhanced survival rates compared to untreated controls .

3. Research Findings

Numerous studies have investigated the biological activity of this compound across different contexts:

3.1 Antitumor Activity

- A Phase I clinical trial involving 2'-deoxythis compound (a derivative) in patients with acute lymphoblastic leukemia reported antitumor activity in eight patients, with two achieving complete remission .

3.2 Antiparasitic Efficacy

- In murine models, this compound combined with cordycepin effectively eliminated T. brucei from the bloodstream when administered shortly after infection. Mice treated with this combination exhibited no detectable parasites and significantly improved survival rates compared to controls .

3.3 In Vitro Studies

- Studies on Leishmania species indicated that while cordycepin exhibited cytotoxic effects, this compound alone did not significantly impact parasite growth in vitro. However, when used in combination with cordycepin, enhanced efficacy was noted against these parasites .

4. Data Tables

The following tables summarize key findings from various studies on this compound's biological activity.

5. Conclusion

This compound represents a significant advancement in therapeutic agents targeting ADA, with promising applications in oncology and parasitology. Its unique biosynthetic pathway and potent inhibitory mechanism underscore its potential for further development and clinical use.

Propiedades

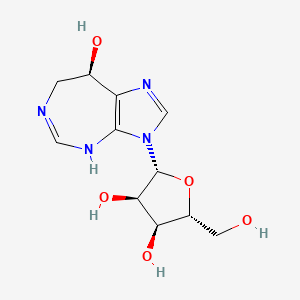

IUPAC Name |

(2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOVTUPUBVHMPG-LODYRLCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-22-0 | |

| Record name | Coformycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11033-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coformycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011033220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COFORMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49510ZL0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.